Morpholine-4-carboximidamide
Overview
Description
L-703014 is a fibrinogen receptor antagonist with an IC50 of 94 nanomolar. It acts as a novel parenteral and potential oral antithrombotic agent . This compound has been studied for its ability to inhibit platelet aggregation, making it a promising candidate for preventing thrombosis .
Mechanism of Action
Target of Action
Morpholine-4-carboximidamide is a complex compound with a wide range of targets. It’s known that morpholine derivatives can interact with a variety of targets, including kinases enzymes involved in cytokinesis and cell cycle regulation .
Mode of Action
This compound exhibits its action by central inhibitory action on several kinases enzymes concerned in cytokinesis and cell cycle regulation . This interaction results in changes in the cell cycle, potentially leading to effects such as stem cell dedifferentiation .
Biochemical Pathways
For instance, some morpholine compounds have been found to affect ethanolamine catabolism via the ethanolamine-O-phosphate pathway and glycollate catabolism via the glycerate pathway .
Pharmacokinetics
Morpholine moiety has been widely employed to enhance the potency of numerous bioactive molecules, improve metabolic stability, and enhance pharmacokinetic properties .
Result of Action
Given its inhibitory action on kinases enzymes, it can be inferred that this compound may have significant effects on cell cycle regulation and potentially on stem cell dedifferentiation .
Action Environment
It’s known that morpholine compounds are generally hygroscopic and should be stored away from oxidizing agents and moisture .
Preparation Methods
The synthesis of L-703014 involves several steps, including the use of methanol precipitation of dog plasma proteins followed by high-performance liquid chromatography (HPLC) with an automated column switching technique . The chemical analogue L-704326 is used as an internal standard during this process . The compound is not metabolized in dogs and is eliminated through the kidneys and bile .
Chemical Reactions Analysis
L-703014 undergoes various chemical reactions, primarily focusing on its interaction with fibrinogen receptors. The compound is known for its ability to inhibit platelet aggregation by blocking the glycoprotein IIb/IIIa receptor complex . This inhibition prevents the binding of fibrinogen to platelets, thereby reducing the risk of thrombosis . Common reagents used in these reactions include collagen and epinephrine as agonists .
Scientific Research Applications
Its ability to inhibit platelet aggregation makes it a valuable tool in cardiovascular research . Additionally, the compound has been used in pharmacokinetic and pharmacodynamic studies to understand its behavior in biological systems . Its potential as an oral antithrombotic agent has also been explored, highlighting its significance in medical research .
Comparison with Similar Compounds
L-703014 is unique in its high potency as a fibrinogen receptor antagonist. Similar compounds include other glycoprotein IIb/IIIa antagonists such as abciximab, eptifibatide, and tirofiban . L-703014 stands out due to its potential for oral administration and its high binding affinity .
Properties
IUPAC Name |
morpholine-4-carboximidamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N3O/c6-5(7)8-1-3-9-4-2-8/h1-4H2,(H3,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCUWHUUPGXCMMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
17238-55-0 (sulfate[2:1]) | |
Record name | Morpholinoamidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017238663 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30169270 | |
Record name | Morpholinoamidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30169270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17238-66-3 | |
Record name | Morpholinoamidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017238663 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Morpholinoamidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30169270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What were the key findings regarding the effects of N-[amino(imino)methyl]morpholine-4-carboximidamide on oxidative stress markers in the brain?
A1: The research paper "Синтез и влияние бигуанидиновых производных на параметры биохемилюминесценции и уровень восстановленного глутатиона в мозге и сыворотке крови крыс при ишемии-реперфузии головного мозга" [] investigated the effects of N-[amino(imino)methyl]this compound on oxidative stress markers in a rat model of cerebral ischemia-reperfusion. The study found that the administration of this compound led to a significant decrease in biochemiluminescence parameters, including lightsum and maximum flash intensity, which are indicative of free radical processes. Furthermore, the compound also increased the levels of reduced glutathione in the brain, suggesting an enhancement of antioxidant defenses. These findings suggest that N-[amino(imino)methyl]this compound might exert neuroprotective effects by mitigating oxidative stress in the brain.
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